1-Bromo-4-(trimethoxymethyl)benzene
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Overview
Description
1-Bromo-4-(trimethoxymethyl)benzene is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where a bromine atom is substituted at the para position and a trimethoxymethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trimethoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(trimethoxymethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(trimethoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The trimethoxymethyl group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form 4-(trimethoxymethyl)benzene by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of 4-(trimethoxymethyl)phenol or 4-(trimethoxymethyl)aniline.
Oxidation: Formation of 4-(trimethoxymethyl)benzaldehyde or 4-(trimethoxymethyl)benzoic acid.
Reduction: Formation of 4-(trimethoxymethyl)benzene.
Scientific Research Applications
1-Bromo-4-(trimethoxymethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(trimethoxymethyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The bromine atom acts as an electrophile, facilitating substitution reactions with nucleophiles.
Oxidation and Reduction: The trimethoxymethyl group undergoes redox reactions, influencing the compound’s reactivity and stability.
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
1-Bromo-4-(trimethoxymethyl)benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
4-Bromoanisole: Contains a bromine atom and a methoxy group on the benzene ring.
4-Bromotoluene: Features a bromine atom and a methyl group on the benzene ring.
Uniqueness: this compound is unique due to the presence of the trimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives.
Properties
IUPAC Name |
1-bromo-4-(trimethoxymethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-10(13-2,14-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOZPJJVBOHJPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Br)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544289 |
Source
|
Record name | 1-Bromo-4-(trimethoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104865-88-5 |
Source
|
Record name | 1-Bromo-4-(trimethoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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